5-Phenyloxycarbonylaminosalicylic acid
Description
5-Phenyloxycarbonylaminosalicylic acid is a derivative of salicylic acid, a well-known anti-inflammatory and analgesic agent. The compound features a phenyloxycarbonylamino (-NHCO-O-C₆H₅) substituent at the 5-position of the salicylic acid backbone. This modification aims to enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity compared to the parent molecule, 5-aminosalicylic acid (5-ASA) .
Salicylic acid derivatives are widely studied for their anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of substituents like azo groups, methoxy, fluoro, or aryloxycarbonylamino groups at the 5-position alters their physicochemical and pharmacological profiles significantly .
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-hydroxy-5-(phenoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-12-7-6-9(8-11(12)13(17)18)15-14(19)20-10-4-2-1-3-5-10/h1-8,16H,(H,15,19)(H,17,18) |
InChI Key |
YJTSFURRCYSOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 5-phenyloxycarbonylaminosalicylic acid with structurally related compounds:
Key Observations:
- Molecular Weight and Polarity: The phenyloxycarbonylamino group increases molecular weight and hydrophobicity compared to 5-ASA, likely reducing aqueous solubility but improving lipid membrane permeability .
- Thermal Stability: The phenylazo derivative exhibits a well-defined melting point (220.5°C), suggesting higher crystallinity than 5-ASA, which decomposes upon melting .
Pharmacological Activity
Anti-inflammatory and Analgesic Effects
- This compound: While direct data is unavailable, its structural analog, phenyl 5-aminosalicylate (compound 30 in ), demonstrated analgesic activity comparable to aspirin (25–50 mg/kg, subcutaneous) with lower toxicity. This suggests that aryloxycarbonyl modifications may retain or enhance therapeutic effects while improving safety .
- 5-ASA: The parent compound is a cornerstone in treating inflammatory bowel disease (IBD), acting via COX inhibition and NF-κB pathway modulation .
- 5-(Phenylazo)salicylic Acid: Azo groups are known to confer antioxidant activity, but this compound’s pharmacological profile remains underexplored .
- 5-Fluorosalicylic Acid: Fluorination often enhances metabolic stability and bioavailability. This derivative is used in drug discovery for metal complexation and sensor applications .
Metabolic Stability and Toxicity
- The phenyloxycarbonyl group in this compound may slow enzymatic degradation compared to 5-ASA, which undergoes rapid acetylation in the liver .
- Methoxy and fluoro substituents generally reduce oxidative metabolism, extending half-life .
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